7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic Acid
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Overview
Description
7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with bromine, cyclopropyl, and fluorine groups, making it an interesting subject for research in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate aniline derivatives followed by bromination and fluorination steps. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitutions and cyclizations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen substituents like bromine and fluorine can be replaced with other groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: This compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs, is ongoing.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine groups can enhance its binding affinity and specificity. For example, in medicinal applications, it may inhibit bacterial DNA gyrase or topoisomerase, leading to the disruption of DNA replication and cell death .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its antibacterial properties and used in the synthesis of ciprofloxacin.
7-Bromo-6-fluoroquinoline-5-carboxylic acid: Another quinoline derivative with similar structural features but different substitution patterns.
Uniqueness
7-Bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid is unique due to its specific combination of substituents, which can confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, in particular, can influence its interaction with molecular targets and its overall stability .
Properties
Molecular Formula |
C13H9BrFNO2 |
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Molecular Weight |
310.12 g/mol |
IUPAC Name |
7-bromo-2-cyclopropyl-6-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H9BrFNO2/c14-9-5-12-7(3-10(9)15)8(13(17)18)4-11(16-12)6-1-2-6/h3-6H,1-2H2,(H,17,18) |
InChI Key |
NNLOOWHFRWTKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=CC(=C(C=C3C(=C2)C(=O)O)F)Br |
Origin of Product |
United States |
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